Structural Elucidation and Pharmacophoric Profiling of 1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol
Structural Elucidation and Pharmacophoric Profiling of 1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol
The following technical guide provides an in-depth structural and functional analysis of 1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol . This analysis treats the compound as a high-value pharmacophoric scaffold, common in the development of GPCR ligands (specifically dopamine and serotonin modulators) and ion channel blockers.[1][2]
[1][2][3][4]
Executive Summary & Molecular Architecture[1][2][3][5]
The compound 1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol represents a classic "linked-pharmacophore" architecture used extensively in medicinal chemistry.[1][2][3][4] It combines a lipophilic aryl head group with a polar, ionizable heterocyclic tail via a flexible ethyl ether linker.[1][4][5]
Pharmacophore Dissection
To understand the utility of this molecule, we must dissect it into three functional domains:
-
The Aryl Head (2-Chlorophenoxy):
-
Steric Influence: The ortho-chlorine substituent provides significant steric bulk, forcing the phenyl ring out of planarity relative to the ether linkage.[1] This "ortho-effect" often improves metabolic stability by blocking the P450 access to the 2-position.[1][2][3]
-
Electronic Effect: The electron-withdrawing chlorine reduces the electron density of the phenyl ring, modulating
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets.[1][4][5]
-
-
The Linker (Ethyl Ether):
-
The Polar Tail (Pyrrolidin-3-ol):
-
Chirality: The C3 position of the pyrrolidine ring is a chiral center.[1] The molecule exists as two enantiomers: (R) and (S).[5] This is the most critical feature for biological selectivity.[1]
-
H-Bonding: The 3-hydroxyl group acts as both a hydrogen bond donor and acceptor, increasing water solubility (lowering LogP) compared to the unsubstituted pyrrolidine.[1][2][3]
-
Physicochemical Profile (Predicted)
| Property | Value (Est.)[5][6] | Significance |
| Formula | Small Molecule Fragment | |
| MW | 241.71 g/mol | Fragment-based Drug Discovery (FBDD) compliant |
| cLogP | ~1.8 – 2.1 | Optimal for CNS penetration (Blood-Brain Barrier) |
| pKa (Base) | ~9.2 (Pyrrolidine N) | Predominantly cationic at physiological pH (7.[1][2][3][4][7]4) |
| TPSA | ~32 Ų | High membrane permeability |
Synthetic Methodology and Process Chemistry
Retrosynthetic Analysis
The logical disconnection is at the tertiary amine, separating the molecule into an alkyl halide electrophile and a secondary amine nucleophile.[1][5]
Figure 1: Retrosynthetic disconnection strategy utilizing a convergent approach.
Detailed Experimental Protocol
Objective: Synthesis of 1-[2-(2-Chlorophenoxy)ethyl]pyrrolidin-3-ol via
Step 1: Preparation of the Linker (1-(2-Bromoethoxy)-2-chlorobenzene) [1][2][3][4]
-
Reagents: 2-Chlorophenol (1.0 eq), 1,2-Dibromoethane (3.0 eq),
(2.0 eq), Acetonitrile (ACN).[1][2][4][5] -
Procedure:
-
Dissolve 2-chlorophenol in ACN.[1][2][3] Add anhydrous
.[1][2] -
Add 1,2-dibromoethane in excess (3 equivalents). Author's Note: The excess is crucial to prevent the formation of the 'dimer' byproduct where one ethane chain links two phenol rings.[1][5]
-
Reflux for 12 hours.[1][2][6] Monitor by TLC (Hexane:EtOAc 9:1).[1][2][5]
-
Workup: Filter salts, concentrate filtrate. Distill under reduced pressure to remove excess dibromoethane.
-
Step 2: N-Alkylation of 3-Pyrrolidinol
-
Reagents: Intermediate from Step 1 (1.0 eq), 3-Pyrrolidinol (1.1 eq),
(Triethylamine, 1.5 eq) or , DMF or Toluene. -
Procedure:
-
Dissolve 3-pyrrolidinol in DMF (dimethylformamide).[1][2][3]
-
Add base (
).[1][2][5] -
Add the bromo-ether intermediate dropwise at 0°C to control exotherm.[1][2][3]
-
Heat to 60°C for 4–6 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate.[1][4][5] Wash organic layer with brine.[1][2]
-
Purification: The product is an amine.[1] Purify via Acid-Base extraction (Extract into 1M HCl, wash organics, basify aqueous layer with NaOH, extract back into DCM) or Flash Chromatography (DCM:MeOH:NH3).[1][4][5]
-
Analytical Characterization & Quality Control
Trustworthiness in data is paramount.[1][2] The following analytical signatures confirm the structure.
NMR Interpretation ( NMR, 400 MHz, )
-
Aromatic Region (6.8 – 7.4 ppm): You will observe 4 distinct protons due to the 2-chloro substitution breaking symmetry.[1][2][3] The proton ortho to the ether will be essentially shielded.[1]
-
Linker (
): Two triplets.[1][2][3][4][8] -
Pyrrolidine Ring: Complex multiplets due to the chiral center.[1]
Chiral Separation (Critical for Biological Assays)
Since the 3-ol position is chiral, the biological activity will likely reside in one enantiomer.[1][4]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1][2][3][4]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).[2][5]
-
Rationale: The hydroxyl group interacts with the carbamate stationary phase, allowing baseline resolution of (R) and (S) isomers.[5]
Biological Implications & Metabolic Stability[2][4][5]
This scaffold is highly reminiscent of Naftopidil (
Metabolic Liability Map
In drug development, identifying "soft spots" for metabolism is essential.[1][4][5]
Figure 2: Predicted metabolic pathways.[1][4] The 3-hydroxyl group is a direct target for Phase II conjugation (Glucuronidation).[1][2][3][4]
Structure-Activity Relationship (SAR) Context[1][2][3][4]
-
GPCR Binding: The distance between the aromatic ring and the nitrogen allows for binding to Aspartate residues in GPCR transmembrane domains (e.g., Dopamine D2, Serotonin 5-HT2A).[4][5]
-
Selectivity: The 3-OH group introduces a specific vector for hydrogen bonding.[1][2][3] If the target receptor has a complementary donor/acceptor (e.g., a Serine or Threonine residue) in the binding pocket, this molecule will show high selectivity compared to the non-hydroxylated analog.[4][5]
References
-
Pyrrolidine Scaffold Utility
-
Synthetic Methodology (Alkylation of Pyrrolidines)
-
Chemical Identity & CAS Data
-
Pharmacology of Phenoxyethyl-amines
Sources
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- 5. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]
- 7. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 10. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
